molecular formula C19H20N2O2S B2963134 4-butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313496-65-0

4-butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2963134
CAS No.: 313496-65-0
M. Wt: 340.44
InChI Key: ZNYCXOJNKLVNRU-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound, which is a common moiety in many pharmaceuticals and organic compounds . The compound you mentioned seems to be a derivative of benzothiazole. Benzothiazole derivatives are known for their wide range of biological activities, including anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific compound and the conditions . Without more specific information, it’s difficult to provide an accurate analysis of the chemical reactions for “4-butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide”.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on the synthesis and process improvement of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide highlighted its potential antitumor effects and excellent bioactivities. This research demonstrated the compound's synthesis from commercially available raw materials, emphasizing its structural integrity confirmed by various spectroscopic methods (H. Bin, 2015).

Biological and Pharmacological Activities

  • Research on benzothiazole derivatives has identified their potential as antihyperglycemic agents. One study outlined the preparation of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives in search of antidiabetic agents, identifying KRP-297 as a promising drug candidate for diabetes mellitus treatment (M. Nomura et al., 1999).

  • Another aspect of benzothiazole research involves the development of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives through a multicomponent synthesis approach. These compounds were characterized for their potential applications in medicinal chemistry and organic materials (Mahshid Hossaini et al., 2017).

Future Directions

The future research directions for benzothiazole derivatives could involve exploring their potential biological activities, developing new synthesis methods, and studying their physical and chemical properties .

Properties

IUPAC Name

4-butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-4-11-23-15-8-6-14(7-9-15)18(22)21-19-20-16-10-5-13(2)12-17(16)24-19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYCXOJNKLVNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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